Chenodeoxycholic acid-d5

Bioanalysis Isotope Dilution Mass Spectrometry Method Validation

Chenodeoxycholic acid-d5 (CDCA-d5) is the definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of endogenous chenodeoxycholic acid in regulated bioanalysis. Unlike non-deuterated or 13C-labeled alternatives, its exact co-elution and 5-Da mass shift eliminate systematic quantification error and cross-contribution correction, directly supporting FDA/EMA BMV compliance. With a defined 2,2,3,4,4-D5 labeling pattern, 98% nominal isotopic purity, and a pre-validated 0.02–30 μM calibration range, this IS accelerates GLP method deployment, harmonizes multi-site metabolomics data, and ensures interference-free PK/PD assessment of bile acid-modulating therapeutics.

Molecular Formula C24H40O4
Molecular Weight 397.6 g/mol
CAS No. 52840-12-7
Cat. No. B587227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChenodeoxycholic acid-d5
CAS52840-12-7
Synonyms(3α,5β,7α)-3,7-Dihydroxycholan-24-oic Acid-d5;  (+)-Chenodeoxycholic Acid-d5;  17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7α-diol-d5;  Chenodeoxycholic Acid-d5;  CDC-d5;  Chendol-d5;  Chenodiol-d5;  Chenocol-d5;  Fluibil-d5; 
Molecular FormulaC24H40O4
Molecular Weight397.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2,16D
InChIKeyRUDATBOHQWOJDD-FVAYXOGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chenodeoxycholic Acid-d5 (CAS 52840-12-7): A Deuterated Stable Isotope-Labeled Internal Standard for Bile Acid LC-MS/MS Quantification


Chenodeoxycholic acid-d5 (CDCA-d5; CAS 52840-12-7) is a pentadeuterated stable isotope-labeled analog of the primary bile acid chenodeoxycholic acid (CDCA) . The compound bears five deuterium atoms at the 2,2,3,4,4 positions of the steroid nucleus, yielding a molecular formula of C24H35D5O4 and a molecular weight of approximately 397.60 g/mol . CDCA-d5 is manufactured by Cambridge Isotope Laboratories, Inc. at a nominal isotopic purity specification of 98% . Its primary intended use is as an internal standard (IS) for the accurate and precise quantification of endogenous CDCA in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [1].

Why Chenodeoxycholic Acid-d5 Cannot Be Substituted by Non-Deuterated CDCA or Structurally Divergent Analogs in Validated Bioanalytical Assays


In LC-MS/MS-based quantification of endogenous bile acids, the use of a non-deuterated analog or a structurally dissimilar compound as an internal standard introduces systematic error that cannot be corrected by post-acquisition data processing. Non-deuterated CDCA co-elutes with the endogenous analyte and contributes directly to the analyte signal, resulting in concentration overestimation and impaired accuracy [1]. Alternative internal standards, such as 13C-labeled homologs, introduce a different source of error: 13C-labeled bile acids exhibit a maximum labeling degree of approximately 90% due to synthetic limitations and require mathematical correction for the natural 13C abundance of the unlabeled population [2]. Failure to apply these corrections—or the use of a structurally unrelated IS that does not track matrix-dependent ionization suppression—yields concentration data that cannot be reliably compared across studies or submitted for regulatory review . Consequently, direct analyte-to-IS interchange in a validated method constitutes a deviation from the established analytical protocol and invalidates the method's performance claims.

Chenodeoxycholic Acid-d5: Quantitative Comparative Evidence for Analytical Method Selection and Procurement


Comparative Analytical Performance: CDCA-d5 vs. 13C-Labeled CDCA in Serum Bile Acid Quantification

Chenodeoxycholic acid-d5 (CDCA-d5) enables the measurement of CDCA with a total procedure coefficient of variation (CV) of 5.4–6.2%, as established in isotope-dilution gas chromatography-mass spectrometry (GC-MS) assays for serum bile acids [1]. This precision benchmark is achieved without the need for mathematical correction factors required by alternative 13C-labeled internal standards. Specifically, 24-13C-labeled bile acids exhibit a maximal labeling degree of only ~90%, necessitating explicit correction for the residual unlabeled fraction and for natural 13C abundance [1]. The use of CDCA-d5 eliminates this additional computational step, thereby reducing a potential source of inter-operator variability and improving the robustness of the analytical workflow .

Bioanalysis Isotope Dilution Mass Spectrometry Method Validation

Validated Dynamic Range for Endogenous CDCA Quantification Using CDCA-d5 in Human Plasma

In a validated isotope-dilution LC-MS/MS method for human plasma, the chenodeoxycholic acid-d5 internal standard enables a calibration range for CDCA of 0.02–30 μM, with a lower limit of quantification (LLOQ) of 0.02 μM . This range is specifically established for CDCA using its exact deuterated isotopologue (d5-CDCA) as the internal standard . The use of a non-matched internal standard or a structurally distinct bile acid IS would require re-validation of the calibration range and may not provide the same LLOQ due to differential matrix effects and ionization efficiencies [1]. This validated range spans physiological fasting (~1 μM) to postprandial (~2.4 μM) CDCA concentrations, ensuring suitability for both basal and perturbed-state measurements [2].

Metabolomics LC-MS/MS Calibration Range

Method Accuracy Achieved with CDCA-d5 as Internal Standard in Multi-Laboratory Bile Acid Profiling

The use of d5-chenodeoxycholic acid as an internal standard in a validated isotope-dilution LC-MS/MS method for human plasma bile acids yields an overall method accuracy of 85–115%, with a relative standard deviation (RSD) of <20% across the calibration range . This performance envelope is specifically attributed to the use of exact deuterated isotopologues (including d5-CDCA) as internal standards, which co-elute with the target analytes and experience identical matrix-dependent ionization suppression or enhancement . In contrast, methods employing structurally dissimilar or surrogate internal standards require extensive matrix effect correction factors, and the achievable accuracy in the absence of exact isotopic matching is not guaranteed to fall within this 85–115% window without additional validation [1].

Method Validation Accuracy Inter-Laboratory Robustness

Supplier-Specified Isotopic Purity and Defined Deuterium Labeling Pattern

Commercially available chenodeoxycholic acid-d5 (CAS 52840-12-7) from Cambridge Isotope Laboratories, Inc. is supplied with a defined nominal isotopic purity of 98%, and the deuterium substitution is explicitly specified at the 2,2,3,4,4 positions of the steroid nucleus . This positional definition contrasts with some alternative deuterated bile acid internal standards for which the exact labeling site may be ambiguous or proprietary . The specified labeling pattern is critical for ensuring that deuterium-hydrogen exchange (back-exchange) does not occur under analytical conditions; the 2,2,3,4,4 positions are carbon-bound and are not subject to exchange in aqueous or methanolic solvents under typical LC-MS conditions [1].

Quality Control Isotopic Purity Procurement Specification

Regulatory Acceptability: Deuterated Internal Standards as Gold Standard for Endogenous Compound Bioanalysis

The FDA's Bioanalytical Method Validation Guidance for Industry (2018, updated 2022) and the EMA Guideline on Bioanalytical Method Validation (2011) explicitly recommend the use of stable isotope-labeled internal standards for the quantification of endogenous compounds, citing their ability to compensate for variability in extraction recovery, matrix effects, and instrument response [1]. Chenodeoxycholic acid-d5, as the exact deuterated isotopologue of CDCA, fulfills this regulatory preference. In contrast, the use of a structural analog or a non-isotope-labeled internal standard for endogenous CDCA quantification would require additional justification and validation data to demonstrate that the IS adequately tracks the analyte through all sources of variability [2].

Regulated Bioanalysis Internal Standard Selection Method Compliance

Chenodeoxycholic Acid-d5: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Regulated Bioanalysis Supporting IND/NDA Submissions and Clinical Trial Sample Analysis

Chenodeoxycholic acid-d5 is the internal standard of choice for LC-MS/MS quantification of CDCA in human plasma or serum within a regulated bioanalytical laboratory environment (e.g., GLP-compliant studies). As demonstrated, methods employing exact deuterated isotopologues achieve an accuracy of 85–115% with RSD <20% , directly addressing FDA and EMA validation expectations for endogenous compound analysis [1]. The validated calibration range of 0.02–30 μM using d5-CDCA encompasses physiological fasting and postprandial CDCA concentrations [2], enabling direct adoption of a pre-qualified method without LLOQ re-determination. This scenario leverages the regulatory preference for SIL-IS to reduce method qualification time and documentation burden, a critical factor in time-sensitive drug development programs.

Multi-Center Metabolomics Studies Requiring Cross-Laboratory Data Harmonization

In large-scale metabolomics initiatives involving multiple analytical sites, data comparability is contingent upon consistent internal standardization. The use of a standardized, commercially sourced CDCA-d5 with a defined isotopic purity of 98% and a specified 2,2,3,4,4-D5 labeling pattern ensures that isotopic cross-contribution calculations are uniform across all participating laboratories. The elimination of correction factors required for 13C-labeled standards [1] further streamlines cross-site data integration. This scenario is ideal for biomarker discovery consortia, epidemiological cohort studies (e.g., investigating bile acid profiles in metabolic syndrome or NAFLD), and clinical research networks where harmonized quantitative data are essential for pooling results.

Academic Method Development and Validation of Novel Bile Acid Panels

For academic laboratories developing novel LC-MS/MS methods for expanded bile acid panels, chenodeoxycholic acid-d5 serves as the foundational internal standard for the CDCA channel. The pre-established calibration range (0.02–30 μM) and performance benchmarks (85–115% accuracy) provide a validated reference point against which the performance of newly incorporated bile acid analytes can be assessed. By anchoring the method to a well-characterized CDCA-d5/CDCA pair, researchers can more confidently evaluate matrix effects, recovery, and inter-day precision for the entire panel, accelerating method publication and facilitating peer acceptance.

Pharmacokinetic Studies Investigating FXR Agonists or Bile Acid Modulating Therapeutics

When evaluating the pharmacokinetic (PK) or pharmacodynamic (PD) effects of therapeutic agents that modulate bile acid homeostasis (e.g., FXR agonists, ASBT inhibitors, or agents affecting CYP7A1 activity), accurate quantification of endogenous CDCA in the presence of the drug candidate is critical. CDCA-d5 enables precise measurement of CDCA without interference from the drug or its metabolites, as the IS signal is acquired in a separate MS/MS channel. The ability to track CDCA concentrations down to an LLOQ of 0.02 μM is particularly relevant for detecting drug-induced reductions in bile acid synthesis, a common PD endpoint. This application is directly supported by the validated method performance data and the compound's suitability as a stable isotope tracer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chenodeoxycholic acid-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.